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Compound of Interest

Compound Name: 3-Bromophenylacetylene

Cat. No.: B1279458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of 3-bromophenylacetylene and its

derivatives, compounds of significant interest in materials science and pharmaceutical

development. The presence of the bromine atom and the acetylene group imparts unique

electronic and steric properties, influencing their solid-state packing and intermolecular

interactions. Understanding this architecture is crucial for predicting and controlling the

physicochemical properties of these materials, which is paramount for their application in drug

design and the development of novel functional materials.

Crystallographic Data of Selected 3-
Bromophenylacetylene Derivatives
The following tables summarize the key crystallographic data for two representative derivatives

of 3-bromophenylacetylene. This data provides a quantitative insight into the unit cell

dimensions and symmetry of their crystal lattices.

Table 1: Crystallographic Data for 1-(4-bromophenyl)but-3-yn-1-one[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1279458?utm_src=pdf-interest
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula C₁₀H₇BrO

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 4.471(2)

b (Å) 9.032(4)

c (Å) 21.652(11)

α (°) 90

β (°) 92.252(8)

γ (°) 90

Volume (Å³) 873.5(8)

Z 4

Table 2: Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene[2][3]
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Parameter Value

Chemical Formula C₈H₆BrNO₂

Crystal System Orthorhombic

Space Group Pbca

a (Å) 11.5296(6)

b (Å) 7.5013(5)

c (Å) 19.7187(12)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1705.41(18)

Z 8

Intermolecular Interactions: The Driving Force of
Crystal Packing
The solid-state arrangement of 3-bromophenylacetylene derivatives is governed by a variety

of non-covalent interactions. These interactions dictate the stability and ultimate three-

dimensional structure of the crystal.

In the case of 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure is primarily stabilized by C

—H⋯O hydrogen bonding and a notable short contact between the carbonyl oxygen and the

acetylene group (C=O⋯C≡C).[1] Hirshfeld surface analysis reveals that H⋯H, C⋯H/H⋯C,

and H⋯Br/Br⋯H interactions are the most significant contributors to the overall crystal

packing.[1]

For (Z)-1-bromo-1-nitro-2-phenylethene, the molecular packing is influenced by weak

intermolecular interactions.[2][3] The planarity of the molecule is distorted, with the phenyl and

1-bromoethene moieties exhibiting a dihedral angle of 28.67°.[2]
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The interplay of these weak forces, including halogen bonding, π-π stacking, and hydrogen

bonding, is a key area of research in crystal engineering, as it allows for the rational design of

materials with desired properties.

Experimental Protocols: From Synthesis to
Structure Determination
The determination of the crystal structure of these derivatives involves a multi-step process,

beginning with the synthesis of the compound and culminating in X-ray diffraction analysis.

Synthesis and Crystallization
1-(4-bromophenyl)but-3-yn-1-one: This compound was synthesized via the hydrolysis of a

methyl ester precursor.[1] A solution of the ester in methanol and 1N NaOH was heated to

reflux for 3 hours.[1] After neutralization with 3N HCl, the product was extracted with

dichloromethane, washed with brine, and purified by column chromatography.[1] Single crystals

suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[1]

(Z)-1-bromo-1-nitro-2-phenylethene: This compound was prepared via a three-step reaction.[2]

[3] The final product was recrystallized from glacial acetic acid to yield yellow needles suitable

for X-ray analysis.[3]

The general workflow for synthesizing and crystallizing a 3-bromophenylacetylene derivative

for structural analysis is depicted in the following diagram.

Synthesis Crystallization Analysis

Starting Materials Chemical Reaction
(e.g., Sonogashira Coupling, Hydrolysis)

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

Dissolution in
Suitable Solvent Slow Evaporation / Cooling Single Crystal Formation X-ray Diffraction Structure Solution

and Refinement

Click to download full resolution via product page

A generalized workflow for the synthesis and crystallographic analysis of 3-
bromophenylacetylene derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://www.researchgate.net/publication/269035854_Single_crystal_X-ray_structure_of_Z-1-bromo-1-nitro-2-phenylethene
https://www.growingscience.com/ccl/Vol4/ccl_2014_21.pdf
https://www.growingscience.com/ccl/Vol4/ccl_2014_21.pdf
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/product/b1279458?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/product/b1279458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


X-ray Diffraction and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement

within a crystal. The process involves mounting a suitable single crystal on a diffractometer and

exposing it to a monochromatic X-ray beam. The diffraction pattern produced is then collected

and analyzed to determine the unit cell parameters and the electron density distribution within

the crystal.

The experimental workflow for X-ray crystal structure determination is outlined below.
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Experimental Workflow

Mount Single Crystal

X-ray Data Collection

Data Reduction and
Correction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares)

Validation and Analysis
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Logical Flow of Crystallographic Analysis

Diffraction Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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